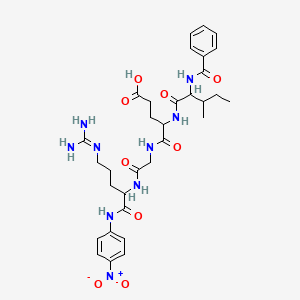
Bz-Ile-Glu-Gly-Arg-pNA acetate salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nα-Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-4-nitroanilide, commonly referred to as Bz-Ile-glu-gly-arg-pna, is a chromogenic substrate used in various biochemical assays. This compound is particularly significant in the study of proteolytic enzymes, such as Factor Xa, due to its ability to release a chromophore upon enzymatic cleavage .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bz-Ile-glu-gly-arg-pna involves the stepwise assembly of the peptide chain, followed by the attachment of the chromophore, p-nitroaniline. The process typically begins with the protection of amino acid functional groups to prevent unwanted side reactions. Each amino acid is then sequentially coupled using reagents like carbodiimides or active esters. After the peptide chain is assembled, the protecting groups are removed, and the chromophore is attached .
Industrial Production Methods
Industrial production of Bz-Ile-glu-gly-arg-pna follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Analyse Chemischer Reaktionen
Types of Reactions
Bz-Ile-glu-gly-arg-pna primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. The hydrolysis of the peptide bond adjacent to the arginine residue results in the release of p-nitroaniline, which can be quantified colorimetrically .
Common Reagents and Conditions
The hydrolysis reaction typically requires the presence of specific proteolytic enzymes, such as Factor Xa. The reaction is carried out under physiological conditions, with optimal pH and temperature tailored to the enzyme’s activity .
Major Products
The major product of the hydrolysis reaction is p-nitroaniline, a yellow-colored compound that can be detected and measured using spectrophotometry .
Wissenschaftliche Forschungsanwendungen
Bz-Ile-glu-gly-arg-pna is widely used in scientific research for its role as a chromogenic substrate. Its applications include:
Biochemistry: Used to study the activity of proteolytic enzymes, particularly serine proteases like Factor Xa.
Medicine: Employed in diagnostic assays to measure enzyme activity in blood coagulation disorders.
Pharmacology: Utilized in drug development to screen for inhibitors of proteolytic enzymes.
Industrial: Applied in quality control processes to ensure the activity of enzyme preparations.
Wirkmechanismus
The mechanism of action of Bz-Ile-glu-gly-arg-pna involves its cleavage by specific proteolytic enzymes. The enzyme binds to the peptide substrate and catalyzes the hydrolysis of the peptide bond adjacent to the arginine residue. This reaction releases p-nitroaniline, which can be quantified to measure enzyme activity . The molecular targets are the active sites of proteolytic enzymes, and the pathway involves the formation of an enzyme-substrate complex followed by the release of the chromophore .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride
- Nα-Benzoyl-DL-arginine β-naphthylamide hydrochloride
- Nα-Benzoyl-L-arginine ethyl ester hydrochloride
Uniqueness
Bz-Ile-glu-gly-arg-pna is unique due to its specific peptide sequence, which makes it a highly selective substrate for certain proteolytic enzymes like Factor Xa. This specificity allows for precise measurement of enzyme activity, making it a valuable tool in both research and industrial applications .
Eigenschaften
IUPAC Name |
4-[(2-benzamido-3-methylpentanoyl)amino]-5-[[2-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43N9O9/c1-3-19(2)27(40-28(45)20-8-5-4-6-9-20)31(48)39-24(15-16-26(43)44)29(46)36-18-25(42)38-23(10-7-17-35-32(33)34)30(47)37-21-11-13-22(14-12-21)41(49)50/h4-6,8-9,11-14,19,23-24,27H,3,7,10,15-18H2,1-2H3,(H,36,46)(H,37,47)(H,38,42)(H,39,48)(H,40,45)(H,43,44)(H4,33,34,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYECEUZMVSGTMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43N9O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
697.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
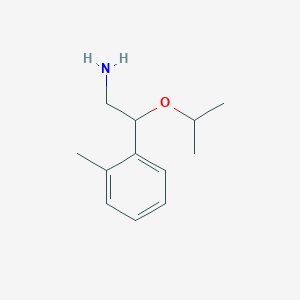
![Propanoic acid, 2-[[1-methyl-2-[(1-methylbutyl)amino]-2-oxoethyl]thio]-](/img/structure/B12111192.png)


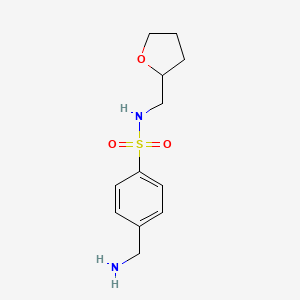
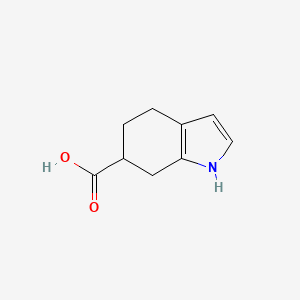

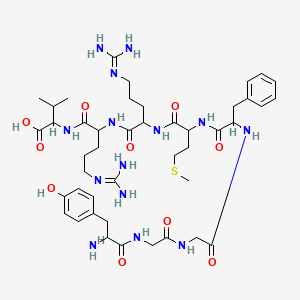
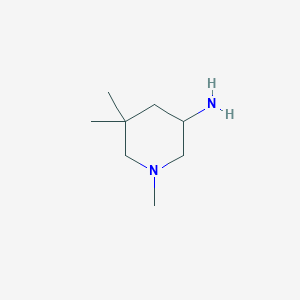
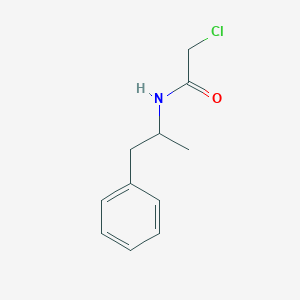

![2-Furoic acid,5-[(isopentyloxy)methyl]-](/img/structure/B12111255.png)


